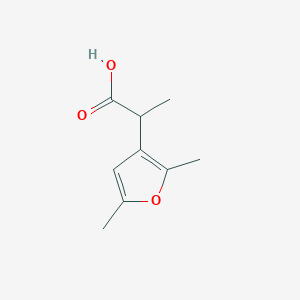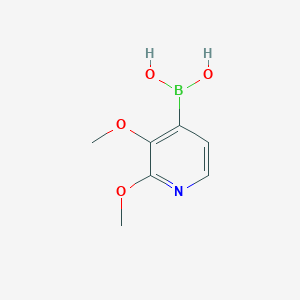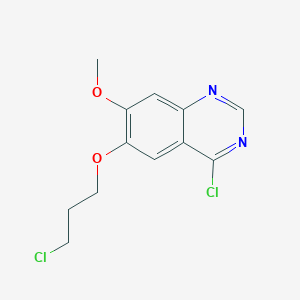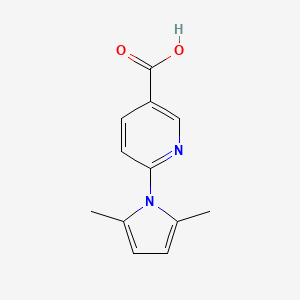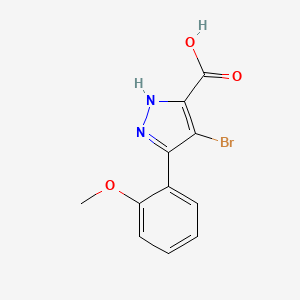
4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, also known as BMPCA, is a chemical compound that has a wide range of applications in scientific research. It is an organic compound with a molecular formula of C10H8BrNO3 and a molar mass of 271.099 g/mol. BMPCA is a colorless solid at room temperature and is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). It is a brominated pyrazole derivative, which is a type of heterocyclic aromatic compound. BMPCA has been used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzymes.
Scientific Research Applications
4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in chemical reactions. 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is also used as an inhibitor of enzymes, such as cytochrome P450 (CYP) enzymes, which are involved in drug metabolism. 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has also been used to study the structure and function of proteins, as well as to study the structure and function of DNA and RNA.
Mechanism of Action
The mechanism of action of 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed that 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid binds to the active site of the enzyme to inhibit its activity. This binding is thought to be reversible, and the compound is thought to be a competitive inhibitor. 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is also thought to interact with other proteins, such as transcription factors, to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid are not well understood. However, in vitro studies have shown that 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can inhibit the activity of several enzymes, including cytochrome P450 (CYP) enzymes, which are involved in drug metabolism. 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has also been shown to modulate gene expression in cell culture studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments is its ability to inhibit enzyme activity. 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a reversible inhibitor, which means that it can be used to study the structure and function of enzymes without permanently inhibiting their activity. 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can also be used to study the structure and function of proteins, as well as to study the structure and function of DNA and RNA.
However, there are some limitations to using 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments. 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a relatively unstable compound, which means that it can degrade over time. Additionally, 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a relatively weak inhibitor of enzymes, which means that it may not be suitable for long-term experiments.
Future Directions
The potential applications of 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid are numerous and are likely to expand as more research is conducted. Possible future directions for 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid include its use in drug discovery and development, as well as its use in the study of gene expression, protein structure and function, and other biological processes. Additionally, 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid could be used to study the effects of environmental pollutants on biological systems. Finally, 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid could be used in the development of new catalysts and reagents for organic synthesis.
properties
IUPAC Name |
4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-17-7-5-3-2-4-6(7)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAAOTOZKDBULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



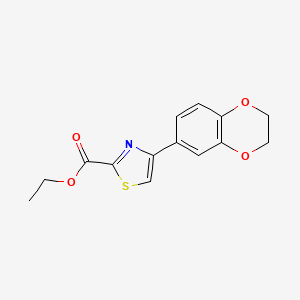

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)

amine](/img/structure/B1440051.png)
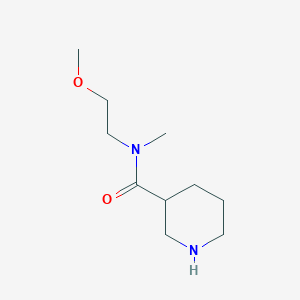
![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)
